(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene
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Overview
Description
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[321]oct-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted bicyclic compounds. These products can be further utilized in various synthetic applications .
Scientific Research Applications
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A similar bicyclic compound without the oxygen atom.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom within the bicyclic structure.
Bicyclo[3.2.1]oct-2-ene: A related compound with a different substitution pattern.
Uniqueness
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the oxygen atom within its bicyclic ring system, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
152562-90-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI Key |
NOADFSKYNHRDQR-GARJFASQSA-N |
SMILES |
CC1C=CC2(CC1CO2)C(C)C |
Isomeric SMILES |
C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C |
Canonical SMILES |
CC1C=CC2(CC1CO2)C(C)C |
Synonyms |
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) |
Origin of Product |
United States |
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